3-bromo-4-cyclobutylpyridine
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Overview
Description
3-bromo-4-cyclobutylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the third position and a cyclobutyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-bromo-4-cyclobutylpyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-cyclobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride or potassium tert-butoxide as bases, and dimethyl sulfoxide as the solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: 3-amino-4-cyclobutylpyridine, 3-thio-4-cyclobutylpyridine
Oxidation: 3-bromo-4-cyclobutanonepyridine
Reduction: 3-bromo-4-cyclobutylpiperidine
Scientific Research Applications
3-bromo-4-cyclobutylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-cyclobutylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-cyclobutylpyridine
- 3-chloro-4-cyclobutylpyridine
- 3-bromo-4-methylpyridine
Uniqueness
3-bromo-4-cyclobutylpyridine is unique due to the presence of both a bromine atom and a cyclobutyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The cyclobutyl group introduces steric hindrance, affecting the compound’s interaction with molecular targets, while the bromine atom enhances its electrophilicity, facilitating various substitution reactions .
Properties
CAS No. |
1374664-74-0 |
---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
0 |
Origin of Product |
United States |
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